1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1)
Overview
Description
BMS-823778 is an orally available potent and selective inhibitor of 11-β-hydroxysteroid-dehydrogenase 1 (11βHSD-1). BMS-823778 is a potential therapeutic agent for type 2 diabetes mellitus (T2DM).
Scientific Research Applications
Antifungal Activity : A study by Wang et al. (2018) synthesized a novel 1,2,4-Triazolo[4,3-a]Pyridine compound and evaluated its antifungal activity. The compound demonstrated inhibitory effects against various fungi including Stemphylium lycopersici, Fusarium oxysporum, and Botrytis cinerea (Wang et al., 2018).
Synthesis and Structural Analysis : El-Kurdi et al. (2021) conducted a study on the efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines, highlighting their synthesis under mild conditions and structural characterization through various methods like NMR and X-ray diffraction (El-Kurdi et al., 2021).
Chemical Synthesis : Gray and Stevens (1976) explored the synthesis of triazolotriazines, a related compound, by cyclization of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles (Gray & Stevens, 1976).
Crystal Structure Analysis : Research by Repich et al. (2017) involved the synthesis and crystal structure analysis of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealing insights into the molecular interactions and packing (Repich et al., 2017).
Spectroscopic Studies : A study by Matwijczuk et al. (2018) conducted spectroscopic studies on a similar compound, providing insights into its molecular organization in different solvents and concentrations (Matwijczuk et al., 2018).
Synthesis of Analogues : Divakar et al. (1990) focused on the synthesis of 2′-thio analogues of pyrimidine ribosides, providing valuable information on the chemical properties and potential applications of such compounds (Divakar et al., 1990).
properties
IUPAC Name |
2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-17(2,23)14-4-3-11-22-15(14)20-21-16(22)18(9-10-18)12-5-7-13(19)8-6-12;/h3-8,11,23H,9-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBBSMNIRWXALO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CN2C1=NN=C2C3(CC3)C4=CC=C(C=C4)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo(4,3-a)pyridine-8-methanol, 3-(1-(4-chlorophenyl)cyclopropyl)-alpha,alpha-dimethyl-, hydrochloride (1:1) | |
CAS RN |
1140898-87-8 | |
Record name | BMS-823778 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140898878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-823778 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C82R061MZ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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